molecular formula C3H10BrN B1646933 Isopropylamine hydrobromide CAS No. 29552-58-7

Isopropylamine hydrobromide

Cat. No.: B1646933
CAS No.: 29552-58-7
M. Wt: 140.02 g/mol
InChI Key: WGWKNMLSVLOQJB-UHFFFAOYSA-N
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Description

Isopropylamine hydrobromide is an organic compound that belongs to the class of amines. It is a derivative of isopropylamine, where the amine group is protonated and paired with a hydrobromide ion. This compound is typically found as a white to pale-yellow crystalline powder and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is used in various chemical reactions and industrial applications due to its reactivity and solubility in water.

Scientific Research Applications

Isopropylamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and imines.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound is used in the synthesis of pharmaceuticals, including drugs that act on the central nervous system.

    Industry: It is employed in the production of herbicides, pesticides, and other agrochemicals.

Safety and Hazards

Isopropylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is extremely flammable, may be corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Isopropylamine hydrobromide, also known as Isoprenaline, primarily targets the β1 and β2 adrenergic receptors . These receptors are located in the heart, bronchi, skeletal muscle, and alimentary tract . The activation of these receptors leads to various physiological responses.

Mode of Action

This compound acts as a β1-adrenergic receptor agonist , causing the receptor to respond as if exposed to noradrenaline . The receptor activates the adenylate-cyclase, which then produces cAMP that stimulates the heart . As an agonist of the G-protein-coupled receptor, this compound causes a conformational change in the receptor, which in turn catalyzes the dissociation of GDP from the heterotrimeric G-protein-α subunit .

Biochemical Pathways

The α subunit-GTP produces an activation of the adenylate-cyclase . cAMP will activate the protein kinase A (PKA). PKA causes phosphorylation of the sodium and calcium channels in the ‘open’ conformation and potassium channels in the ‘closed’ conformation . The effect on the calcium channels is depolarization of the nodal cells of the heart and of the myocardial cells . The effect on the sodium channels is depolarization of the myocardial cells, and the effect on the potassium channels is limitation of the hyperpolarization in nodal cells and myocardial cells .

Pharmacokinetics

It is known that the compound is rapidly absorbed when administered intravenously . The plasma half-life for this compound is approximately two to five minutes .

Result of Action

The final effect of this compound’s action is an increase in inotropism and chronotropism with higher heart rate and stroke volume . This can lead to various physiological effects, including bronchodilation and positive chronotropic effects .

Biochemical Analysis

Biochemical Properties

Isopropylamine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the γ-glutamylation process, where it interacts with γ-glutamylmeth-ylamide synthetase from Methylorubrum extorquens . This interaction leads to the formation of γ-glutamyl isopropylamide, which is an intermediate in the biosynthesis of l-alaninol, a precursor of the antibiotic levofloxacin and the herbicide metolachlor .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cell cycle dysregulation and act as an endocrine-disrupting chemical (EDC) with dose-dependent effects that are cell-specific . These effects highlight the compound’s potential to alter cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . Additionally, its interaction with γ-glutamylmeth-ylamide synthetase leads to the formation of γ-glutamyl isopropylamide, which plays a crucial role in the biosynthesis of important compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under inert gas conditions and can be stored at room temperature . Its hygroscopic nature requires careful handling to prevent degradation . Long-term exposure to this compound can lead to persistent cellular effects, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that this compound can induce dose-dependent toxicity, affecting various physiological processes and leading to potential health risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as γ-glutamylmeth-ylamide synthetase, leading to the formation of γ-glutamyl isopropylamide . This compound is further metabolized to produce l-alaninol, which is a precursor for the synthesis of antibiotics and herbicides . The involvement of this compound in these pathways highlights its importance in biochemical processes and industrial applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is soluble in water and can be easily transported across cell membranes . The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These interactions are crucial for its biological activity and effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that this compound exerts its effects at the appropriate sites, influencing cellular processes and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylamine hydrobromide can be synthesized through the reaction of isopropylamine with hydrobromic acid. The reaction is typically carried out in an aqueous solution, where isopropylamine is slowly added to a solution of hydrobromic acid under controlled temperature conditions to prevent excessive heat generation. The reaction can be represented as follows:

(CH3)2CHNH2+HBr(CH3)2CHNH3+Br(CH_3)_2CHNH_2 + HBr \rightarrow (CH_3)_2CHNH_3^+Br^- (CH3​)2​CHNH2​+HBr→(CH3​)2​CHNH3+​Br−

Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of isopropylamine with hydrobromic acid in a continuous flow reactor. The reaction mixture is then cooled, and the product is crystallized out of the solution. The crystals are filtered, washed, and dried to obtain the final product with high purity.

Types of Reactions:

    Protonation: this compound can undergo protonation reactions due to the presence of the amine group.

    Substitution: It can participate in nucleophilic substitution reactions where the hydrobromide ion can be replaced by other nucleophiles.

    Condensation: The compound can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions:

    Protonation: Hydrobromic acid is commonly used for protonation.

    Substitution: Various nucleophiles such as hydroxide ions, alkoxide ions, or other amines can be used.

    Condensation: Carbonyl compounds like aldehydes and ketones are used in the presence of a catalyst.

Major Products Formed:

    Protonation: Formation of this compound.

    Substitution: Formation of substituted amines or other derivatives.

    Condensation: Formation of imines or Schiff bases.

Comparison with Similar Compounds

Isopropylamine hydrobromide can be compared with other similar compounds such as:

    Ethylamine hydrobromide: Similar in structure but with an ethyl group instead of an isopropyl group.

    Methylamine hydrobromide: Contains a methyl group instead of an isopropyl group.

    Propylamine hydrobromide: Has a straight-chain propyl group instead of a branched isopropyl group.

Uniqueness: this compound is unique due to its branched isopropyl group, which imparts different steric and electronic properties compared to its straight-chain counterparts. This can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

propan-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.BrH/c1-3(2)4;/h3H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWKNMLSVLOQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29552-58-7
Record name Isopropylamine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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